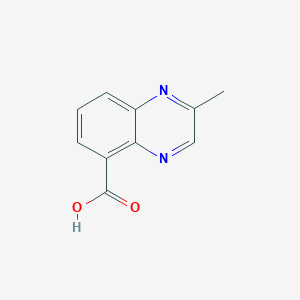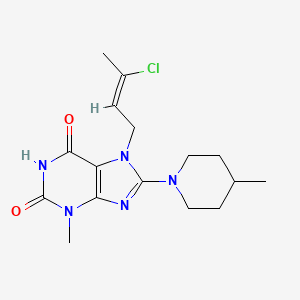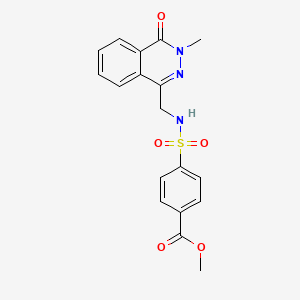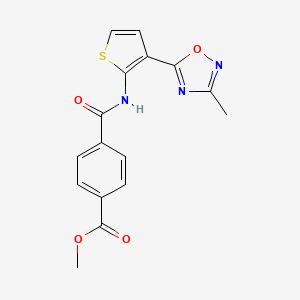
1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor of nuclear factor-kappa B (NF-κB) pathway. It has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Polymerization Catalyst
Thiourea derivatives, including compounds similar to 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, have been explored as reducing agents in polymerization processes. One study highlighted the use of thiourea dioxide as a green and affordable catalyst for the controlled polymerization of a wide range of monomers, including acrylates, methacrylates (e.g., 2-(dimethylamino)ethyl methacrylate), and vinyl chloride, utilizing the ARGET ATRP method. This system is versatile, working in various solvents at near room temperature with low metal catalyst concentration, and allows for the preparation of well-defined block copolymers (Mendonça et al., 2019).
Antiproliferative Activity
Research into thiourea derivatives has also included the evaluation of their antiproliferative activities against cancer cell lines. A study on thiophene and thienopyrimidine derivatives, including ethyl-2-[(2-(dimethylamino)ethoxy)mercapto)methyleneamino)]-4,5-dimethyl-thiophene-3-carboxylate, showed notable activity against breast and colon cancer cell lines. Compounds demonstrated remarkable activity, with IC50 values indicating their potential as therapeutic agents against these cancer types (Ghorab et al., 2013).
Synthesis of Advanced Materials
The synthesis of polymers and advanced materials also utilizes thiourea derivatives. One study involved the synthesis of α-hydroxy and α,ω-dihydroxy polymers from 2-(dimethylamino)ethyl methacrylate (DMAEMA), using group transfer polymerization. These processes yield materials with potential applications in biomedical engineering, including drug delivery systems and tissue engineering scaffolds, showcasing the versatility of thiourea derivatives in synthesizing functional materials (Costa & Patrickios, 1999).
Novel Drug Compounds
Thiourea derivatives have been investigated for their potential as novel drug compounds. Research into specific derivatives has revealed strong vasodilator activities, which could be beneficial in developing new treatments for cardiovascular diseases. The specificity of action in certain thiourea derivatives, such as their stereospecific vasodilator effects on coronary and femoral arteries, underscores the potential of these compounds in pharmacological applications (Nagao et al., 1972).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)8-7-13-12(17)14-10-5-4-6-11(9-10)16-3/h4-6,9H,7-8H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYDCTNEIHZLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)





![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)


![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)

